

# Application Notes and Protocols for ML218 in High-Throughput Screening Assays

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## Compound of Interest

Compound Name: ML218-d9

Cat. No.: B15575491

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## Introduction

ML218 is a potent and selective inhibitor of T-type calcium channels, specifically targeting the Cav3.2 and Cav3.3 subtypes.[1][2][3] T-type calcium channels are implicated in a variety of neurological and cardiovascular disorders, making them attractive targets for drug discovery. ML218 emerged from a high-throughput screening (HTS) campaign and subsequent lead optimization, demonstrating its suitability for use in automated screening platforms.[4] These application notes provide a comprehensive overview and detailed protocols for the utilization of ML218 in high-throughput screening assays to identify novel modulators of T-type calcium channels.

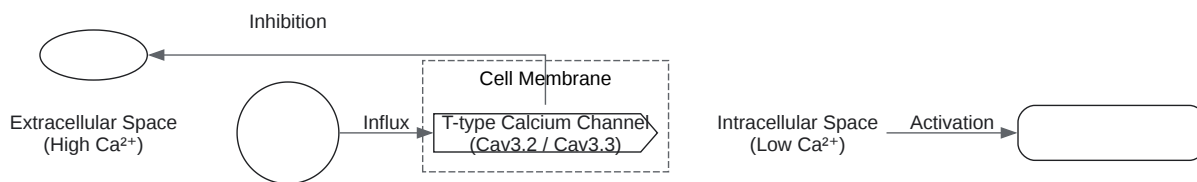
## Quantitative Data Summary

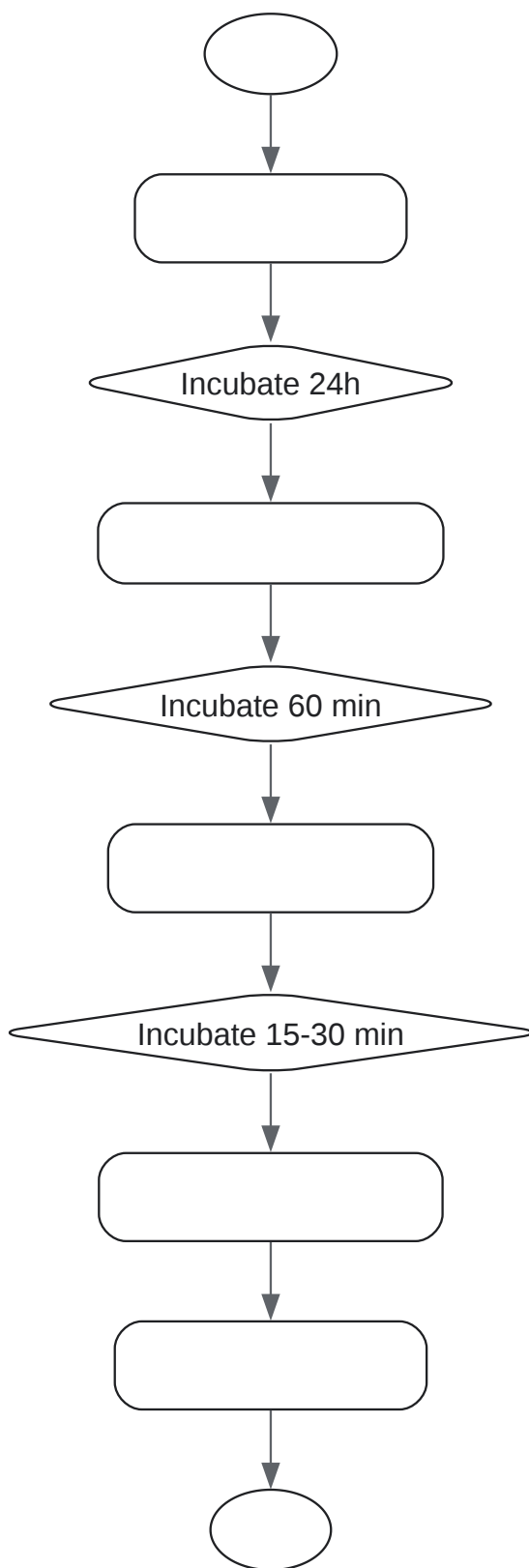
The following table summarizes the key potency and selectivity data for ML218, highlighting its efficacy and specificity for T-type calcium channels.

Parameter	Value	Assay Type	Target	Reference
IC50	150 nM	Calcium (Ca <sup>2+</sup> ) Flux	Cav3.2	[4]
IC50	270 nM	Patch Clamp Electrophysiology	Cav3.3	[1][3][4]
IC50	310 nM	Patch Clamp Electrophysiology	Cav3.2	[1][2][3]
Selectivity	No significant inhibition	-	L-type Calcium Channels	[3]
Selectivity	No significant inhibition	-	N-type Calcium Channels	[3]
Selectivity	No significant inhibition	-	Kir6 (KATP) Potassium Channels	
Selectivity	No significant inhibition	-	KV11.1 (hERG) Potassium Channels	

## Signaling Pathway

ML218 exerts its inhibitory effect by blocking the influx of calcium ions through T-type calcium channels. These channels are low-voltage activated, meaning they open in response to small depolarizations of the cell membrane, contributing to the regulation of cellular excitability and signaling pathways. The diagram below illustrates the mechanism of action of ML218.





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